N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule featuring a 4-oxoquinazolin-3(4H)-yl moiety linked via a butanamide chain to a 5-methyl-1,3,4-thiadiazol-2-yl group. The quinazolinone core is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, while the thiadiazole ring contributes to metabolic stability and π-π stacking interactions .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-18-19-15(23-10)17-13(21)7-4-8-20-9-16-12-6-3-2-5-11(12)14(20)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUMCIRXOLTFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Quinazolinone Synthesis: The quinazolinone moiety can be prepared by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves the coupling of the thiadiazole and quinazolinone intermediates through an appropriate linker, such as a butanamide chain, under suitable reaction conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone moiety, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the thiadiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides may be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole and quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide” would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Thiadiazole Substituents
- Target Compound : The 5-methyl group on the thiadiazole ring introduces moderate steric hindrance and lipophilicity, favoring solubility and target binding compared to bulkier substituents.
- Compound 26 () : Contains a trifluoromethyl group, improving metabolic stability but increasing molecular weight (567.74 g/mol vs. ~392–405 g/mol for the target) .
Linker and Core Modifications
- Butanamide vs. Acetamide () :
- The target’s butanamide chain (four-carbon) may enhance membrane permeability compared to acetamide derivatives (e.g., 4d, 4e) while maintaining rigidity for receptor interactions.
- Acetamide analogs (e.g., 4d: 38% yield) show lower synthetic efficiency than thiadiazole derivatives (e.g., 8a: 80% yield) .
- Benzamide vs. Butanamide () :
- Y042-4089’s benzamide group introduces aromaticity, favoring π-π interactions but reducing flexibility compared to the target’s aliphatic butanamide chain .
Biological Activity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that incorporates both a thiadiazole and a quinazoline moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance:
- Mechanism : The thiadiazole moiety has been associated with enhanced activity against various bacterial strains. It is believed that the electron-withdrawing nature of the thiadiazole enhances the interaction with microbial targets.
- Findings : A study demonstrated that derivatives of 1,3,4-thiadiazole showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32 μg/mL.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32 |
| Thiadiazole Derivative B | E. coli | 42 |
Anticancer Activity
The quinazoline moiety is known for its anticancer properties. Compounds similar to this compound have been reported to inhibit tumor cell proliferation.
- Case Studies : A derivative demonstrated cytostatic effects in various cancer cell lines, suggesting potential for further development as an anticancer agent . The mechanism often involves the induction of apoptosis in cancer cells.
Additional Pharmacological Properties
Other notable activities include:
- Antiviral Activity : Compounds with similar scaffolds have shown potential against viral infections.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance biological activity while reducing toxicity.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide?
- Synthesis : The compound is typically synthesized via multi-step reactions involving coupling of thiadiazole and quinazolinone precursors. For example, analogous thiadiazole derivatives are synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with activated esters (e.g., chloroacetyl chloride) in solvents like dioxane, followed by purification via recrystallization from ethanol .
- Characterization : Structural confirmation relies on IR (to identify functional groups like amides), H/C NMR (to verify proton/carbon environments), and mass spectrometry (to confirm molecular weight). Crystallinity is assessed using X-ray diffraction for analogs .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : Thiadiazole-quinazolinone hybrids induce apoptosis and cell cycle arrest in cancer cell lines (e.g., MCF-7, HepG2) via pro-apoptotic protein modulation (e.g., Bax/Bcl-2 ratio) .
- Antimicrobial Screening : Analogous compounds show inhibitory effects against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Anhydrous KCO improves coupling efficiency in amide bond formation .
- Temperature Control : Reactions are typically conducted at 20–25°C to minimize side products .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole activation | Chloroacetyl chloride, dioxane, 25°C | 75–80 |
| Quinazolinone coupling | KCO, dry acetone, 12 hrs | 60–65 |
Q. What computational and experimental methods elucidate its mechanism of action?
- Molecular Docking : Used to predict binding affinities with targets like EGFR or topoisomerase II. For example, docking simulations of analogs show hydrogen bonding with kinase active sites .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence quenching experiments quantify interactions with DNA or enzymes (e.g., IC values for kinase inhibition) .
- Structural Insights : Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
Q. How can contradictions in bioactivity data across studies be resolved?
- Case Study : Discrepancies in IC values for anticancer activity may arise from:
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. A549) to assess selectivity .
- Structural Analog Comparisons : Compare with derivatives (e.g., ethyl vs. methyl thiadiazole substituents) to identify SAR trends .
- Validation Methods :
- Reproduce assays under standardized conditions (e.g., MTT protocol, 48-hr incubation).
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
